![molecular formula C13H10N2O5S B2876843 2-({5-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}amino)acetic acid CAS No. 865658-43-1](/img/structure/B2876843.png)
2-({5-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}amino)acetic acid
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a benzodioxol group, a thiazol group, and an acetic acid group . These groups are common in many biologically active compounds and pharmaceuticals.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or substitution reactions . The exact method would depend on the specific structure and functional groups present in the compound.
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques such as NMR, IR, and mass spectrometry . The presence of specific functional groups can often be inferred from characteristic peaks in these spectra.
Chemical Reactions Analysis
The reactivity of a compound is largely determined by its functional groups. For example, the acetic acid group can participate in acid-base reactions . The exact reactions that this compound can undergo would depend on the specific structure and functional groups present.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its solubility, melting point, and boiling point, can be determined through various experimental methods . These properties are influenced by the structure and functional groups of the compound.
Scientific Research Applications
Antifungal Activity
Some derivatives of rhodanineacetic acid, which share structural similarities with 2-({5-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}amino)acetic acid, were prepared as potential antifungal compounds. The lipophilicity of these derivatives was analyzed, and their antifungal effects were evaluated against selected fungal species. One compound, in particular, showed strong inhibition against various Candida species and Trichosporon asahii, indicating potential applications in antifungal drug development (Doležel et al., 2009).
Photophysical Properties and Viscosity Study
Novel d-π-A type chromophores, structurally related to 2-({5-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}amino)acetic acid, were synthesized and characterized for their photophysical properties. These studies included absorption and emission wavelengths, oscillator strengths, transition dipole moments, and solvent polarity effects. The viscosity-induced emission observed in these chromophores could provide insights into intramolecular charge transfer characteristics, potentially useful in the development of optical materials or sensors (Jachak et al., 2021).
Fluorescent Compound for Metal Ion Detection
A fluorescent compound with a core structure similar to 2-({5-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}amino)acetic acid was synthesized and found to selectively quench fluorescence in the presence of Co2+ ions. This selective interaction suggests potential applications in the development of Co2+ ion sensors, contributing to the field of chemical sensing and environmental monitoring (Li Rui-j, 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[[(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O5S/c16-11(17)5-14-13-15-12(18)10(21-13)4-7-1-2-8-9(3-7)20-6-19-8/h1-4H,5-6H2,(H,16,17)(H,14,15,18)/b10-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWUSTBLSVZUOSP-ONNFQVAWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)NC(=NCC(=O)O)S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/3\C(=O)NC(=NCC(=O)O)S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-({5-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}amino)acetic acid |
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